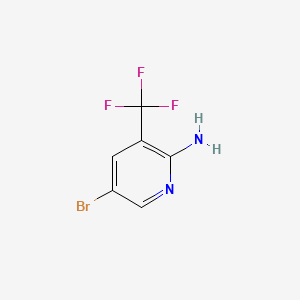

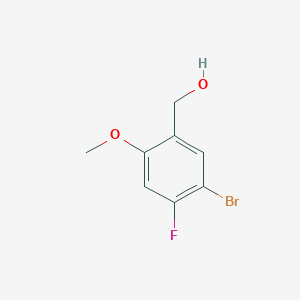

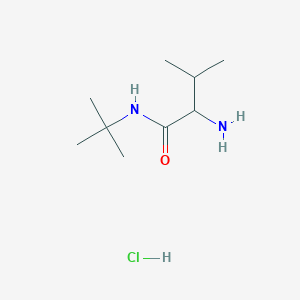

(5-Bromo-4-fluoro-2-methoxyphenyl)methanol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “(5-Bromo-4-fluoro-2-methoxyphenyl)methanol” is a halogenated aromatic alcohol that contains bromine, fluorine, and a methoxy group attached to a phenyl ring. While the specific compound is not directly discussed in the provided papers, the related research involves halogenated phenyl methanols and their derivatives, which are of interest in various chemical synthesis processes due to their potential applications in pharmaceuticals, agrochemicals, and materials science.

Synthesis Analysis

The synthesis of related halogenated phenyl methanols and their derivatives is a topic of interest in the provided papers. For instance, a palladium-catalyzed synthesis method has been developed for fluorenones starting from bis(2-bromophenyl)methanols, which undergoes a reaction in the presence of Pd(OAc)2, leading to fluorenones in moderate to good yields . Another study describes a 7-step synthesis procedure for enantiomerically pure diarylethanes, which begins with a halogenated phenyl methanone and involves resolution by crystallization of menthyl esters . Additionally, the synthesis of a (5-bromo-2-hydroxyphenyl)(phenyl)methanone via the reaction of 4-bromophenol and benzoyl chloride is reported, with confirmation by X-ray crystal structure determination . Lastly, a concise protocol for the synthesis of vicinal haloethers with a malononitrile group is presented, where methanol acts as both solvent and reactant .

Molecular Structure Analysis

The molecular structure of related compounds has been analyzed using various techniques. For example, the absolute configurations of synthesized enantiomers were determined by single-crystal X-ray diffractions . Another study confirmed the structure of a synthesized (5-bromo-2-hydroxyphenyl)(phenyl)methanone through X-ray crystal structure determination, providing detailed crystallographic data .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of related compounds are characterized by the use of palladium catalysis, resolution of enantiomers, and the participation of methanol in the reaction process. The palladium-catalyzed reaction is suggested to be initiated by oxidation of alcohol followed by intramolecular reductive coupling . The resolution of enantiomers through crystallization is a key step in obtaining optically pure compounds . Methanol's role in the synthesis of vicinal haloethers indicates its importance not only as a solvent but also as a reactant influencing the reaction outcome .

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds are inferred from their synthesis and molecular structure. The crystallographic data provided for a (5-bromo-2-hydroxyphenyl)(phenyl)methanone indicates its monoclinic crystal system and specific cell dimensions, which contribute to understanding its physical properties . The use of NMR spectroscopy in confirming the structures of synthesized compounds also provides insights into their chemical properties .

Aplicaciones Científicas De Investigación

Reactivity Studies : The reactivity of compounds like (5-Bromo-4-fluoro-2-methoxyphenyl)methanol has been explored in various studies. For instance, Monte et al. (1971) investigated the reactivity of halogenobenzofurazans, which are related to (5-Bromo-4-fluoro-2-methoxyphenyl)methanol, with nucleophiles in methanol. They found that the reaction proceeds through a two-step mechanism of SNAr type, which is essential for understanding the chemical behavior of these compounds (Monte et al., 1971).

Membrane Science : In the field of membrane science, compounds with methoxyphenyl groups, like (5-Bromo-4-fluoro-2-methoxyphenyl)methanol, have been synthesized and utilized. Wang et al. (2012) developed new monomers containing methoxyphenyl groups for use in proton exchange membranes. These membranes exhibited good mechanical strength and high proton conductivity, indicating potential applications in fuel cell technology (Wang et al., 2012).

Marine Biology : Research in marine biology has also utilized bromophenols, similar to (5-Bromo-4-fluoro-2-methoxyphenyl)methanol. Xu et al. (2003) isolated bromophenols from the marine alga Rhodomela confervoides, demonstrating their antibacterial properties. This indicates the potential of such compounds in the development of new antibacterial agents (Xu et al., 2003).

Radiopharmaceuticals : In the area of radiopharmaceuticals, Katoch-Rouse and Horti (2003) explored the synthesis of a compound containing a methoxyphenyl group for studying CB1 cannabinoid receptors. This highlights the relevance of such compounds in medical imaging and neuroscience research (Katoch-Rouse & Horti, 2003).

Organic Synthesis : The field of organic synthesis has also seen applications of compounds similar to (5-Bromo-4-fluoro-2-methoxyphenyl)methanol. Krow et al. (2004) conducted stereoselective syntheses involving difunctionalized azabicyclohexanes, which are structurally related. Such research advances the understanding of complex organic synthesis mechanisms (Krow et al., 2004).

Antioxidant Activity : In the field of food chemistry, Li et al. (2011) isolated bromophenols from Rhodomela confervoides, demonstrating their strong antioxidant activity. This suggests potential applications of such compounds in food preservation and health-related industries (Li et al., 2011).

Synthesis of Enantiomerically Pure Compounds : Zhang et al. (2014) developed a synthesis method for enantiomerically pure diarylethanes starting from compounds structurally related to (5-Bromo-4-fluoro-2-methoxyphenyl)methanol. This work is significant in the area of stereochemistry and pharmaceuticals (Zhang et al., 2014).

Propiedades

IUPAC Name |

(5-bromo-4-fluoro-2-methoxyphenyl)methanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrFO2/c1-12-8-3-7(10)6(9)2-5(8)4-11/h2-3,11H,4H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIQKTQNGUGJNSD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1CO)Br)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrFO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60609790 |

Source

|

| Record name | (5-Bromo-4-fluoro-2-methoxyphenyl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60609790 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.05 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(5-Bromo-4-fluoro-2-methoxyphenyl)methanol | |

CAS RN |

923281-64-5 |

Source

|

| Record name | (5-Bromo-4-fluoro-2-methoxyphenyl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60609790 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Azaspiro[3.3]heptane](/img/structure/B1288461.png)

![9-Benzyl-1-oxa-4,9-diazaspiro[5.5]undecan-3-one](/img/structure/B1288462.png)